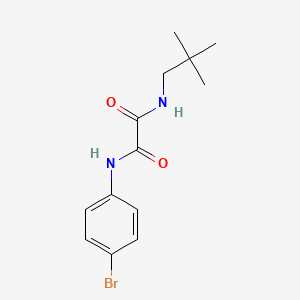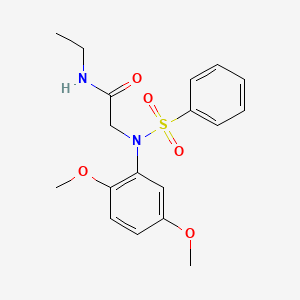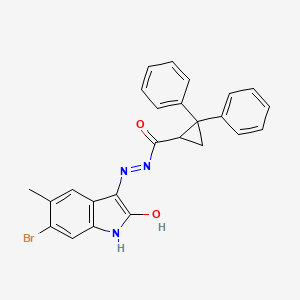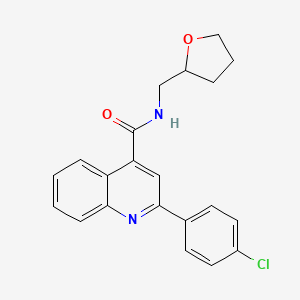
N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide, also known as BDP 9066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is a member of the family of N-phenylpropyl-N'-substituted ethylenediamine derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 a potential candidate for the treatment of various diseases and conditions, including cancer, inflammatory disorders, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 is its high potency and selectivity for HDAC inhibition, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the identification of new targets and pathways that are affected by this compound, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 and its potential applications in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 involves the reaction of 4-bromobenzoyl chloride with N-(2,2-dimethylpropyl)ethylenediamine in the presence of a base. This reaction results in the formation of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 has been extensively studied for its potential use in the treatment of various diseases and conditions. One of the most promising applications of this compound is its use as a cancer therapeutic agent. Studies have shown that N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)-N-(2,2-dimethylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)8-15-11(17)12(18)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHVGZIYQXQCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)

![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)


![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)